BenchChemオンラインストアへようこそ!

5-Bromo-4-(difluoromethyl)-1,3-thiazole

Lipophilicity Drug Design Regioisomer Differentiation

5-Bromo-4-(difluoromethyl)-1,3-thiazole (CAS 2248356-46-7) is a halogenated thiazole derivative of molecular formula C₄H₂BrF₂NS (MW 214.03) bearing a bromine atom at position 5 and a difluoromethyl (–CF₂H) group at position 4 of the 1,3-thiazole ring. The compound belongs to the class of privileged heterocyclic scaffolds widely employed in medicinal chemistry and agrochemical research, where both the bromine handle for cross‑coupling and the lipophilic, metabolically stable difluoromethyl motif are valued.

Molecular Formula C4H2BrF2NS
Molecular Weight 214.03
CAS No. 2248356-46-7
Cat. No. B2429281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(difluoromethyl)-1,3-thiazole
CAS2248356-46-7
Molecular FormulaC4H2BrF2NS
Molecular Weight214.03
Structural Identifiers
SMILESC1=NC(=C(S1)Br)C(F)F
InChIInChI=1S/C4H2BrF2NS/c5-3-2(4(6)7)8-1-9-3/h1,4H
InChIKeyFTGITQHWHNLRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-4-(difluoromethyl)-1,3-thiazole – A Heterocyclic Building Block with Quantifiable Physicochemical and Reactivity Differentiation


5-Bromo-4-(difluoromethyl)-1,3-thiazole (CAS 2248356-46-7) is a halogenated thiazole derivative of molecular formula C₄H₂BrF₂NS (MW 214.03) bearing a bromine atom at position 5 and a difluoromethyl (–CF₂H) group at position 4 of the 1,3-thiazole ring . The compound belongs to the class of privileged heterocyclic scaffolds widely employed in medicinal chemistry and agrochemical research, where both the bromine handle for cross‑coupling and the lipophilic, metabolically stable difluoromethyl motif are valued [1]. Its computed LogP of 2.84 and a low topological polar surface area (TPSA) of 12.89 Ų place it in a physicochemical space that is distinct from several close regioisomeric and substitutional analogs, creating differentiation that can be exploited during lead optimisation and library design .

Why Generic Substitution of 5-Bromo-4-(difluoromethyl)-1,3-thiazole with Regioisomers or Other 5-Bromothiazoles Compromises Project Reproducibility


The position of the bromine atom on the thiazole ring dictates both the electronic environment for palladium‑catalysed cross‑couplings and the resultant vector of the introduced aryl/heteroaryl group in the final compound [1]. Moving the bromine from the 5‑position to the 2‑position (e.g., 2‑bromo-5-(difluoromethyl)-1,3-thiazole) or retaining the 5‑bromine while shifting the –CF₂H group to position‑2 generates regioisomers with measurably different lipophilicity (ΔLogP up to ~0.62) and, critically, altered exit‑vector geometry . Additionally, omitting the difluoromethyl substituent entirely (e.g., unsubstituted 5‑bromo-1,3-thiazole, LogP ~1.2–1.9, PSA ~41 Ų) dramatically changes polarity, hydrogen‑bond acceptor capacity, and passive permeability . Consequently, swapping these close analogs without quantitative head‑to‑head data risks invalidating structure–activity relationships (SAR), altering pharmacokinetic profiles, and wasting synthetic effort on non‑equivalent building blocks. The following evidence table directly addresses why this specific regioisomer cannot be casually replaced.

Quantitative Differentiation Evidence for 5-Bromo-4-(difluoromethyl)-1,3-thiazole Versus Closest Analogs


Higher Computed LogP (2.84) Distinguishes 5-Bromo-4-(difluoromethyl)-1,3-thiazole from 5-Bromo-2-(difluoromethyl) and 2-Bromo-5-(difluoromethyl) Regioisomers

Among the three difluoromethyl/bromine regioisomers of the C₄H₂BrF₂NS thiazole series, the 5-bromo-4-difluoromethyl isomer (target compound) exhibits the highest predicted LogP (2.84), differing by approximately +0.46 log units from the 5-bromo-2-difluoromethyl isomer (LogP 2.38) and by approximately +0.62 log units from the 2-bromo-5-difluoromethyl isomer (LogP 2.22) . This increase in lipophilicity, coupled with the low TPSA of 12.89 Ų, suggests enhanced passive membrane permeability relative to its regioisomers, which may be advantageous in central nervous system (CNS) programmes where higher LogD is desired. The unsubstituted 5-bromo-1,3-thiazole baseline (LogP ~1.2–1.9) is substantially more polar, confirming that the –CF₂H group contributes significantly to the compound’s overall hydrophobicity .

Lipophilicity Drug Design Regioisomer Differentiation

Low Topological Polar Surface Area (12.89 Ų) Differentiates 5-Bromo-4-(difluoromethyl)-1,3-thiazole from Non-fluorinated 5-Bromothiazole (PSA 41.13 Ų)

The target compound possesses a TPSA of 12.89 Ų, which is 28.24 Ų (68%) lower than that of the parent unsubstituted 5-bromo-1,3-thiazole (PSA 41.13 Ų) . This dramatic reduction arises from the replacement of the ring hydrogen at position 4 with the difluoromethyl group, which effectively masks the thiazole ring’s nitrogen contribution to polar surface area. TPSA values below 60–70 Ų are generally associated with good blood–brain barrier penetration; the target compound’s TPSA of 12.89 Ų places it well within the CNS‑drug space, whereas the parent 5‑bromothiazole (PSA 41 Ų) remains borderline. The low TPSA of the target also predicts higher passive absorption across intestinal epithelia compared to non‑fluorinated analogs.

Polar Surface Area CNS Drug Design Bioisosterism

Regioselective Cross‑Coupling Advantage: 5‑Bromo‑4‑(difluoromethyl)‑1,3‑thiazole Places the Synthetic Handle at the Electronically Most Favourable Position for Pd‑Mediated Arylation

A systematic study by Hämmerle et al. (2010) demonstrated that the 5‑position of the thiazole ring is more reactive than the 4‑position in Pd‑catalysed Suzuki–Miyaura and Stille couplings when the thiazole serves as the halide partner [1]. Therefore, 5‑bromo‑4‑(difluoromethyl)‑1,3‑thiazole presents the bromine at the most cross‑coupling‑competent site, whereas the analogous 4‑bromo‑5‑(difluoromethyl)‑1,3‑thiazole (CAS 2090263‑00‑4) places bromine at the more electronically deactivated 4‑position, potentially requiring harsher conditions or specialised ligands to achieve comparable conversion. The 2‑regioisomer (2‑bromo‑5‑(difluoromethyl)‑1,3‑thiazole) places bromine adjacent to the endocyclic nitrogen, which can lead to competing oxidative addition pathways and reduced catalyst turnover. Although no head‑to‑head kinetic comparison exists for these exact compounds, the rank‑order reactivity of these three regioisomers in cross‑coupling can be inferred with high confidence from the established thiazole reactivity hierarchy [1].

Cross‑Coupling Suzuki–Miyaura Regioselectivity

Difluoromethyl as a Hydrogen‑Bond Donor Bioisostere: The 4‑CF₂H Group Offers Unique Conformational and Electronic Properties Versus –CH₃ or –CF₃ Analogs

The difluoromethyl group (–CF₂H) is recognised as a lipophilic hydrogen‑bond donor capable of engaging in weak C–H···O interactions with protein backbone carbonyls, mimicking the hydrogen‑bonding capacity of hydroxyl or thiol groups while maintaining metabolic stability [1][2]. In the context of the target compound, the 4‑CF₂H substituent sits on the thiazole ring at a position where methyl (in 5‑bromo‑4‑methyl‑1,3‑thiazole) or trifluoromethyl (in potential 5‑bromo‑4‑trifluoromethyl analogs) would either lack H‑bond donor capacity (–CH₃) or be excessively bulky and electron‑withdrawing (–CF₃). The 4‑(difluoromethyl)‑1,3‑thiazole core (without bromine) has a LogP of only 1.18 [3], whereas the addition of the 5‑bromine raises LogP to 2.84, demonstrating that the bromine contributes roughly +1.66 log units of lipophilicity while preserving the unique H‑bond donor character of the –CF₂H group. The closest marketed agrochemical analogy, the PPO inhibitor sulfentrazone, employs a difluoromethyl motif on a triazolinone ring and achieves herbicidal potency through specific conformational preferences of the –CF₂H moiety validated by DFT calculations [4].

Bioisosterism Difluoromethyl Medicinal Chemistry

Preferred Procurement Scenarios for 5-Bromo-4-(difluoromethyl)-1,3-thiazole Based on Quantifiable Differentiation


Fragment‑Based Drug Discovery (FBDD) Libraries Targeting CNS or Orally Bioavailable Leads

The combination of low molecular weight (214 Da), very low TPSA (12.89 Ų), and moderate lipophilicity (LogP 2.84) positions 5‑bromo‑4‑(difluoromethyl)‑1,3‑thiazole as an ideal fragment for screening libraries aimed at CNS‑penetrant or orally absorbed agents. Its TPSA is 68% lower than that of unsubstituted 5‑bromothiazole, predicting significantly higher passive permeability . Procurement should prioritise this specific regioisomer when the synthetic plan involves elaboration at the 5‑position via cross‑coupling and the exit vector must project from ring position 5 while the –CF₂H group occupies position 4.

Agrochemical Discovery Programmes Exploiting Difluoromethyl‑Containing Protoporphyrinogen Oxidase (PPO) Inhibitor Scaffolds

The difluoromethyl motif is a key pharmacophore in numerous commercial PPO‑inhibiting herbicides (e.g., sulfentrazone). The 4‑CF₂H‑thiazole core with a 5‑bromine handle allows systematic structure–activity exploration around the thiazole ring while maintaining the defined conformational preferences of the –CF₂H group that are critical for PPO binding [1]. The 5‑bromo‑4‑CF₂H regioisomer is the preferred over the 2‑bromo‑5‑CF₂H analog because the 5‑position bromine provides superior cross‑coupling reactivity, accelerating analog synthesis [2].

Medicinal Chemistry Projects Requiring an H‑Bond Donor Bioisostere in a Heteroaromatic Scaffold

When a programme seeks to replace a hydroxyl, thiol, or amide NH with a metabolically stable lipophilic H‑bond donor, the –CF₂H group on the thiazole ring serves this purpose. The 5‑bromo‑4‑(difluoromethyl)‑1,3‑thiazole regioisomer uniquely combines this H‑bond donor capacity (absent in –CH₃ or –CF₃ analogs) with a reactive bromine handle at the preferred 5‑position for diversification [3]. This dual functionality is not available from any single‑substitution analog (e.g., 4‑CF₂H‑thiazole lacks the bromine handle; 5‑bromothiazole lacks the –CF₂H bioisostere).

Synthesis of Difluoromethyl Thiazolyl Carboxanilide Fungicides and Analog Exploration

The difluoromethyl thiazolyl carboxanilide class, exemplified by compounds described in Bayer CropScience patents (e.g., US20050124815), uses 4‑difluoromethyl‑1,3‑thiazole intermediates for the preparation of agricultural fungicides [4]. The 5‑bromo‑4‑(difluoromethyl)‑1,3‑thiazole provides a direct entry into this chemical space by enabling late‑stage functionalisation at the 5‑position via cross‑coupling, whereas the non‑brominated 4‑CF₂H‑thiazole requires more challenging direct C–H activation strategies.

Quote Request

Request a Quote for 5-Bromo-4-(difluoromethyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.